molecular formula C10H22N2O B1438827 3-(Heptylamino)propanamide CAS No. 1040688-62-7

3-(Heptylamino)propanamide

Cat. No. B1438827
CAS RN: 1040688-62-7
M. Wt: 186.29 g/mol
InChI Key: UAYQLUXAVMTLAJ-UHFFFAOYSA-N
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Description

3-(Heptylamino)propanamide is a chemical compound with the molecular formula C10H22N2O . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-(Heptylamino)propanamide consists of 10 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 186.29 g/mol .


Physical And Chemical Properties Analysis

The predicted boiling point of 3-(Heptylamino)propanamide is 336.7±25.0 °C, and its predicted density is 0.916±0.06 g/cm3 .

Scientific Research Applications

Anticonvulsant Potential

Compounds structurally similar to 3-(Heptylamino)propanamide, like N-Benzyl-3-[(chlorophenyl)amino]propanamides, demonstrate promising anticonvulsant activity. These compounds, when tested in animal models, showed significant efficacy against seizures, outperforming standard drugs like phenytoin and valproate in certain tests, indicating their potential in treating generalized seizures with a relatively safe profile (Idris et al., 2011).

Anti-tumor Properties

In the realm of cancer research, substituted (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides and related compounds exhibit significant anti-tumor activities, particularly against chemoresistant breast cancer cell lines. These compounds, through in vitro studies, have shown substantial inhibition of cell viability, highlighting their potential as lead compounds for anti-tumor therapeutics (Jiawang Liu et al., 2010).

Analgesic Properties

NW-1029, a derivative within this chemical class, has been identified for its significant affinity and inhibitory action on the Na+ channel complex. In animal models of inflammatory and neuropathic pain, orally administered NW-1029 showed pronounced anti-nociceptive properties, effectively reducing pain responses without significant neurological impairment, indicating its potential as a pain management drug (Veneroni et al., 2003).

Anti-proliferative Effects

A new propanamide analogue isolated from mangrove Streptomyces sp. Q24, along with certain diketopiperazines, demonstrated anti-proliferative effects on human glioma cells. This discovery not only adds a new compound to the chemical library but also highlights the therapeutic potential of these compounds against glioma cells (Xuewei Ye et al., 2017).

Herbicidal Activity

Compounds like N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide have shown significant herbicidal activity. The synthesis and structural analysis of such compounds contribute to the development of new herbicides, highlighting the versatility of propanamide derivatives in various fields (Liu et al., 2008).

properties

IUPAC Name

3-(heptylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-2-3-4-5-6-8-12-9-7-10(11)13/h12H,2-9H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYQLUXAVMTLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Heptylamino)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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